molecular formula C8H3F6I B128866 1-Iodo-3,5-bis(trifluoromethyl)benzene CAS No. 328-73-4

1-Iodo-3,5-bis(trifluoromethyl)benzene

Cat. No. B128866
CAS RN: 328-73-4
M. Wt: 340 g/mol
InChI Key: VDPIZIZDKPFXLI-UHFFFAOYSA-N
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Patent
US04347252

Procedure details

To a stirred solution of 3,5-bistrifluoromethyliodobenzene (which may be prepared as described by S. D. Ross et al, J. Amer. Chem. Soc. (1953), 75, 4967-4969; 340.1 g) in anhydrous diethylamine (665 ml), cooled to 10° C. and under an inert atmosphere, there were added successively copper (I) iodide (1.81 g) and dichlorobis(triphenylphosphine)palladium (3.51 g). 2-Propyn-1-ol (57.8 g) was then added dropwise over 20 minutes and the reaction mixture was then maintained, with stirring, at 25° to 30° C. for 4 hours. The reaction mixture was then maintained overnight, with stirring, at ambient temperature. The solvent was removed by evaporation under reduced pressure (water-pump) and the crystalline residue was partitioned between diethyl ether (670 ml) and water (200 ml). The ether layer was separated, washed with water (2×200 ml), dried over anhydrous sodium sulphate and evaporated under reduced pressure (water-pump). The solid residue thus obtained was distilled to give 1-(3,5-bistrifluoromethylphenyl)-prop-1-yn-3-ol, in the form of a white crystalline solid (231.7 g), m.p. 58°-60° C., b.p. 87°-91° C./1 mm Hg.
Quantity
340.1 g
Type
reactant
Reaction Step One
Quantity
665 mL
Type
solvent
Reaction Step One
Quantity
57.8 g
Type
reactant
Reaction Step Two
Quantity
1.81 g
Type
catalyst
Reaction Step Three
Quantity
3.51 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:15])([F:14])[C:3]1[CH:4]=[C:5](I)[CH:6]=[C:7]([C:9]([F:12])([F:11])[F:10])[CH:8]=1.[CH2:16]([OH:19])[C:17]#[CH:18]>C(NCC)C.[Cu]I.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[F:1][C:2]([F:15])([F:14])[C:3]1[CH:4]=[C:5]([C:18]#[C:17][CH2:16][OH:19])[CH:6]=[C:7]([C:9]([F:12])([F:11])[F:10])[CH:8]=1 |^1:29,48|

Inputs

Step One
Name
Quantity
340.1 g
Type
reactant
Smiles
FC(C=1C=C(C=C(C1)C(F)(F)F)I)(F)F
Name
Quantity
665 mL
Type
solvent
Smiles
C(C)NCC
Step Two
Name
Quantity
57.8 g
Type
reactant
Smiles
C(C#C)O
Step Three
Name
Quantity
1.81 g
Type
catalyst
Smiles
[Cu]I
Name
Quantity
3.51 g
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl

Conditions

Stirring
Type
CUSTOM
Details
with stirring, at 25° to 30° C. for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was then maintained
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then maintained overnight
Duration
8 (± 8) h
STIRRING
Type
STIRRING
Details
with stirring, at ambient temperature
CUSTOM
Type
CUSTOM
Details
The solvent was removed by evaporation under reduced pressure (water-pump)
CUSTOM
Type
CUSTOM
Details
the crystalline residue was partitioned between diethyl ether (670 ml) and water (200 ml)
CUSTOM
Type
CUSTOM
Details
The ether layer was separated
WASH
Type
WASH
Details
washed with water (2×200 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure (water-pump)
CUSTOM
Type
CUSTOM
Details
The solid residue thus obtained
DISTILLATION
Type
DISTILLATION
Details
was distilled

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
FC(C=1C=C(C=C(C1)C(F)(F)F)C#CCO)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.